REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3](Cl)=[O:4].[F:6][C:7]1[CH:16]=[CH:15][C:10]([NH:11][CH:12]([CH3:14])[CH3:13])=[CH:9][CH:8]=1>>[F:6][C:7]1[CH:16]=[CH:15][C:10]([N:11]([CH:12]([CH3:14])[CH3:13])[C:3](=[O:4])[CH2:2][Cl:1])=[CH:9][CH:8]=1
|
Name
|
|
Quantity
|
3.2 mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(NC(C)C)C=C1
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |